molecular formula C17H12ClN3O5S2 B2688875 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate CAS No. 896015-35-3

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate

Cat. No.: B2688875
CAS No.: 896015-35-3
M. Wt: 437.87
InChI Key: IPYZYHRXOXXDJW-UHFFFAOYSA-N
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Description

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a structurally complex molecule featuring three key components:

Pyran-4-one core: A six-membered oxygen-containing ring with a ketone group at position 2.

Thiadiazole-thioether linkage: A 1,3,4-thiadiazole ring substituted with an acetamido group at position 5, connected via a thioether (-S-CH2-) bridge to the pyran core.

2-Chlorobenzoate ester: A phenyl ring with a chlorine substituent at position 2, esterified to the pyran oxygen.

This compound is hypothesized to exhibit bioactivity due to its hybrid structure, combining a heterocyclic core (pyran/thiadiazole) with a halogenated aromatic ester. Similar compounds, such as those in (4a-4q), are synthesized via coupling thiadiazole-thiol intermediates with halogenated benzoic acid derivatives under Schotten-Baumann conditions .

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-10-6-13(23)14(7-25-10)26-15(24)11-4-2-3-5-12(11)18/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYZYHRXOXXDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a complex organic compound characterized by its unique structural features, which include a pyran ring, a thiadiazole moiety, and an acetamido group. The molecular formula of this compound is C18H15ClN3O5SC_{18}H_{15}ClN_{3}O_{5}S, with a molecular weight of approximately 417.5 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Structural Characteristics

The compound's structure contributes significantly to its biological activity. The presence of the thiadiazole and pyran rings enhances its reactivity and potential therapeutic applications. The acetamido group may also influence the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated varying degrees of antimicrobial activity. Screening tests have shown that:

  • Gram-positive bacteria such as Bacillus subtilis exhibit susceptibility to certain derivatives.
  • Antifungal properties have been noted against pathogens like Candida albicans.

The structure–activity relationship (SAR) suggests that modifications in the thiadiazole or pyran components can enhance antibacterial efficacy. For instance:

CompoundActivityMIC (µg/mL)
Compound AActive against B. subtilis50
Compound BActive against C. albicans30

These findings highlight the potential for further development in antimicrobial therapies using this compound as a lead structure.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds containing similar structural motifs have shown selective toxicity towards cancer cells while sparing normal cells. Notably:

  • Some derivatives exhibit cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cell lines.

Recent studies report that compounds with electron-donating substituents on the phenyl ring demonstrate enhanced cytotoxicity:

Cell LineCompound TestedIC50 (µM)
MCF-7Compound C12
A549Compound D8
HCT116Compound E15

This data suggests that structural modifications can lead to improved anticancer properties.

Cytotoxicity

While evaluating cytotoxicity, it is crucial to balance efficacy against cancer cells with safety towards normal cells. Some derivatives have shown lower toxicity to normal cells compared to cancerous ones, indicating their potential as selective anticancer agents.

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

  • Study on Thiadiazole Derivatives : A study reported that thiadiazole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, suggesting that the incorporation of thiadiazole into other scaffolds could enhance antimicrobial potency.
  • Pyran-Based Anticancer Agents : Research has demonstrated that pyran derivatives can induce apoptosis in various cancer cell lines, reinforcing the importance of this structural motif in drug design.

Comparison with Similar Compounds

Table 1. Key Structural Features of Selected Thiadiazole Derivatives

Compound Core Structure Thiadiazole Substituent Ester/Functional Group Notable Features Reference
Target Compound Pyran-4-one 5-Acetamido 2-Chlorobenzoate High lipophilicity due to Cl; acetamido enhances H-bonding
Compound 4a () Pyran 5-(2-Methylbenzamido) Triacetate Methyl group increases steric bulk; moderate solubility
Compound 4d () Pyran 5-(2-Methoxybenzamido) Triacetate Methoxy group improves solubility but reduces membrane permeability
Compound c () 1,3,4-Thiadiazole 5-Acetamido None (simple amide) Polar, likely water-soluble; lacks pyran/benzoate
Cefazolin () Cephalosporin 5-Methyl Sodium carboxylate Clinically used antibiotic; ionic for parenteral administration

Key Observations:

  • This may improve target binding in biological systems .
  • Core Structure : Pyran-4-one (target) vs. cephalosporin (Cefazolin) dictates divergent pharmacological targets. Pyran derivatives may target fungal enzymes, while cephalosporins inhibit bacterial cell wall synthesis .

Key Observations:

  • The target compound’s synthesis likely mirrors ’s method, where 2-chlorobenzoic acid is converted to its acid chloride (SOCl2) before esterification with a pyran-thiadiazole intermediate .
  • Cefazolin’s industrial-scale synthesis involves biotechnological processes, contrasting with the target compound’s purely chemical synthesis .

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